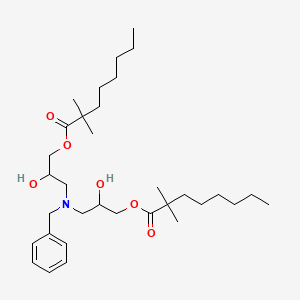
EC 418-100-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EC 418-100-1 is a complex organic compound with the molecular formula C33H57NO6 and a molecular weight of 563.82 g/mol. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of EC 418-100-1 involves multiple steps. One common method includes the reaction of benzylamine with 2,2-dimethyloctanoic acid in the presence of a coupling agent to form the intermediate product. This intermediate is then reacted with 2-hydroxypropane-1,3-diol under controlled conditions to yield the final compound.
Industrial Production Methods
the synthesis generally involves standard organic synthesis techniques, including esterification and amide formation reactions.
Analyse Des Réactions Chimiques
Types of Reactions
EC 418-100-1 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
EC 418-100-1 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, although it is not used in clinical settings.
Industry: Used in the development of new materials and as a component in specialized industrial processes.
Mécanisme D'action
The mechanism of action of EC 418-100-1 involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The benzyl group can also participate in hydrophobic interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-hydroxypropane-1,3-diyl) bis(3,5,5-trimethylhexanoate): Similar in structure but with different side chains.
(2-hydroxy-3-(methacryloyloxy)propyl 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylate): Another complex ester with different functional groups.
Uniqueness
EC 418-100-1 is unique due to its specific combination of benzyl, hydroxyl, and ester groups, which confer distinct chemical and physical properties. This makes it particularly useful in specialized research applications.
Propriétés
Numéro CAS |
172964-15-7 |
|---|---|
Formule moléculaire |
C33H57NO6 |
Poids moléculaire |
563.82 |
Nom IUPAC |
[3-[benzyl-[3-(2,2-dimethyloctanoyloxy)-2-hydroxypropyl]amino]-2-hydroxypropyl] 2,2-dimethyloctanoate |
InChI |
InChI=1S/C33H57NO6/c1-7-9-11-16-20-32(3,4)30(37)39-25-28(35)23-34(22-27-18-14-13-15-19-27)24-29(36)26-40-31(38)33(5,6)21-17-12-10-8-2/h13-15,18-19,28-29,35-36H,7-12,16-17,20-26H2,1-6H3 |
Clé InChI |
XIGOSJBUBGZVSV-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)(C)C(=O)OCC(CN(CC1=CC=CC=C1)CC(COC(=O)C(C)(C)CCCCCC)O)O |
Synonymes |
4-benzyl-2,6-dihydroxy-4-aza-heptylene bis(2,2-dimethyloctanoate) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















